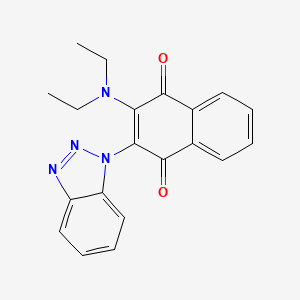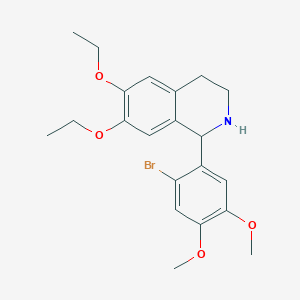
2-(1H-benzotriazol-1-yl)-3-(diethylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a benzotriazole moiety and a diethylamino group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.
Naphthoquinone Formation: The naphthoquinone core is synthesized by the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Coupling Reaction: The benzotriazole derivative is then coupled with the naphthoquinone core under basic conditions, often using a base like sodium hydroxide.
Introduction of Diethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The benzotriazole and diethylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzotriazole and naphthoquinone derivatives.
Scientific Research Applications
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIMETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDROANTHRACENE-1,4-DIONE
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the specific combination of the benzotriazole and diethylamino groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-3-(diethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H18N4O2/c1-3-23(4-2)17-18(24-16-12-8-7-11-15(16)21-22-24)20(26)14-10-6-5-9-13(14)19(17)25/h5-12H,3-4H2,1-2H3 |
InChI Key |
OQDAMAITBCVWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11514140.png)
![1-benzyl-7-(pyridin-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11514150.png)
![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11514161.png)
methanone](/img/structure/B11514181.png)
![9a-[(E)-2-(3-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11514183.png)
![Methyl 2-[(4-chlorophenyl)formamido]-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B11514192.png)
![methyl 4-[({[4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11514195.png)

![3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B11514204.png)
![(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11514207.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11514211.png)
![Imidazo[1,2-b]benzisothiazol-3(2H)-one, 2-(3-nitrobenzylidene)-, 5,5-dioxide](/img/structure/B11514212.png)
![(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11514217.png)
![ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11514218.png)
